3,7-Dichloro-5H-dibenz[b,f]azepine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
85598-34-1 |
|---|---|
Molecular Formula |
C14H9Cl2N |
Molecular Weight |
262.1 g/mol |
IUPAC Name |
2,9-dichloro-11H-benzo[b][1]benzazepine |
InChI |
InChI=1S/C14H9Cl2N/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)17-13(9)7-11/h1-8,17H |
InChI Key |
DYNWBQJYCQDWLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Cl)NC3=C1C=CC(=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3,7 Dichloro 5h Dibenz B,f Azepine and Advanced Derivatives
Retrosynthetic Analysis of the 3,7-Dichloro-5H-dibenz[b,f]azepine Core
Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.org For this compound, a primary disconnection can be made at the nitrogen-carbon bonds of the central azepine ring. This suggests that the core can be assembled from two appropriately substituted benzene (B151609) rings.
A logical retrosynthetic pathway for the parent 5H-dibenzo[b,f]azepine involves its precursor, 10,11-dihydro-5H-dibenzo[b,f]azepine, which can be formed through the cyclization of 2,2'-diaminobibenzyl. researchgate.net This, in turn, can be derived from the reduction of 2,2'-dinitrobibenzyl, obtainable through the oxidative coupling of o-nitrotoluene. researchgate.net This multi-step industrial route highlights the foundational chemistry that can be adapted for substituted analogs. nih.gov
Another key retrosynthetic strategy involves the formation of the central seven-membered ring through a Buchwald-Hartwig amination, which would disconnect the molecule into a di-halogenated stilbene (B7821643) derivative and an amine. researchgate.net This approach is particularly useful for creating a variety of substituted derivatives. beilstein-journals.org
De Novo Synthesis Approaches to the Dibenz[b,f]azepine System
The construction of the dibenz[b,f]azepine ring system from acyclic or simpler cyclic precursors can be achieved through several powerful synthetic methods.
Intramolecular Cyclization Strategies
Intramolecular cyclization is a common and effective method for forming the central seven-membered azepine ring. One of the earliest methods involved the gas-phase dehydrogenation of 10,11-dihydro-5H-dibenzo[b,f]azepine over a palladium-on-carbon catalyst to yield 5H-dibenzo[b,f]azepine. nih.gov Another classic approach is the PPA-catalyzed cyclization of 2,2'-diaminobibenzyl at high temperatures. researchgate.net More modern approaches, such as the intramolecular Buchwald-Hartwig amination of ortho-brominated dihydrostilbenes, offer greater control and substrate scope. beilstein-journals.org
Ring Expansion Methodologies
Ring expansion reactions provide an alternative route to the seven-membered dibenz[b,f]azepine ring system. A notable example is the Wagner-Meerwein rearrangement of acridin-9-ylmethanol (B1296749), which yields 5H-dibenzo[b,f]azepine in good yield when heated with polyphosphoric acid or treated with phosphorus pentoxide. beilstein-journals.org The synthesis of substituted dibenzo[b,f]azepines can also be achieved through the ring expansion of N-arylindoles. researchgate.netbeilstein-journals.org However, a significant drawback of acid-catalyzed methods is the potential for dehalogenation, as seen in the low yield of chloro- and bromo-substituted dibenzo[b,f]azepines. nih.gov
Palladium-Catalyzed Cyclization and Amination Reactions
Palladium catalysis has become a cornerstone in the synthesis of complex nitrogen-containing heterocycles, including dibenz[b,f]azepines. The Buchwald-Hartwig amination is a particularly powerful tool for this purpose. For instance, a double Buchwald-Hartwig amination of 2,2'-dibromostilbenes with an amine can produce a range of substituted dibenzo[b,f]azepines in good to excellent yields. beilstein-journals.org This reaction is compatible with various functional groups on the aromatic rings. beilstein-journals.org
Another palladium-catalyzed approach involves a ligand-controlled divergent synthesis that can form dibenzo[b,f]azepines directly from 2-bromostyrene (B128962) and 2-chloroaniline (B154045) in high yields. nih.gov Furthermore, an intramolecular Buchwald-Hartwig coupling has been successfully employed as the final step in a three-step synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. nih.gov Palladium-catalyzed cascade reactions of o-cyanobiaryls with arylboronic acids have also been developed to synthesize dibenzo[c,e]azepine derivatives. nih.gov
| Catalyst System | Reactants | Product | Yield (%) |
| Pd2dba3/DPEphos/Cs2CO3 | 2,2'-dibromostilbenes, aniline | Substituted dibenzo[b,f]azepines | 62-96 |
| Pd(OAc)2/ligand | 2-bromostyrene, 2-chloroaniline | Dibenzo[b,f]azepine | up to 99 |
| Pd catalyst | o-cyanobiaryls, arylboronic acids | 5-Arylidene-7-aryl-5H-dibenzo[c,e]azepines | Good |
Copper- and Gold-Catalyzed Approaches
Copper and gold catalysts have also emerged as valuable tools in the synthesis of dibenz[b,f]azepine and related structures. Copper-catalyzed Ullmann-type etherification has been a key step in the synthesis of pyrazole-fused dibenzo[b,f]oxepine derivatives, demonstrating the potential for similar applications in azepine synthesis. nih.gov More directly, copper-catalyzed asymmetric intramolecular reductive or borylative cyclizations of 2'-vinyl-biaryl-2-imines have been developed for the enantioselective synthesis of dibenzo[b,d]azepines. nih.govus.es These reactions proceed with high yields and excellent stereoselectivity. nih.gov
Gold catalysts have been employed in the synthesis of azepine frameworks through various mechanisms. Gold(I)-catalyzed intramolecular hydroamination of alkynic sulfonamides allows for the construction of azepine derivatives via a 7-exo-dig cyclization. beilstein-journals.org Additionally, a gold(I)-catalyzed hydroarylation was used to prepare a fused carbazole-dibenzo[b,f]azepine. nih.gov Gold(III) catalysts have been shown to catalyze the [4+3]-annulation of propargyl esters and N-phenyl imines to form azepines. nih.gov
| Catalyst | Reaction Type | Reactants | Product |
| CuI/(Ph-BPE) | Asymmetric intramolecular reductive cyclization | 2'-vinyl-biaryl-2-imines | Dibenzo[b,d]azepines |
| Gold(I) | Intramolecular hydroamination | Alkynic sulfonamides | Azepine derivatives |
| Gold(I)/Silver | Hydroarylation | 9-(2-alkynylphenyl)-9H-carbazole derivatives | Fused carbazole-dibenzo[b,f]azepine |
| Gold(III) | [4+3]-Annulation | Propargyl esters, N-phenyl imines | Azepines |
Targeted Dichlorination Strategies for the 3,7-Positions
While the de novo synthesis approaches can incorporate chlorine atoms by using appropriately substituted starting materials, direct and selective chlorination of the pre-formed dibenz[b,f]azepine skeleton at the 3 and 7 positions is a significant challenge. The electronic properties of the dibenz[b,f]azepine ring system dictate the regioselectivity of electrophilic aromatic substitution reactions. The development of specific methodologies for dichlorination at these positions is crucial for accessing the target compound, this compound. Research in this specific area is less documented in readily available literature, suggesting that the synthesis of this particular compound likely relies on the use of pre-chlorinated precursors in one of the de novo synthesis strategies mentioned above.
Regioselective Halogenation Protocols
Direct and selective halogenation of the 5H-dibenz[b,f]azepine (iminostilbene) core presents a challenge due to the multiple reactive sites on the aromatic rings. Achieving specific chlorination at the 3 and 7 positions typically requires carefully controlled reaction conditions. While direct halogenation of 1,4-benzodiazepinones has been shown to occur on the central aromatic ring, palladium-catalyzed C-H activation can direct halogenation to other specific sites. nih.govresearchgate.net For instance, bromination of 10,11-dihydro-5H-dibenzo[b,f]azepine in acetic acid can lead to tetrabromination, indicating the high reactivity of the rings which must be controlled for selective substitution. beilstein-journals.org
Directed Ortho-Metalation and Electrophilic Chlorination
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. This technique involves the use of a directing group to position a metalating agent (typically an organolithium reagent) at an adjacent ortho position. Subsequent quenching with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), introduces a chlorine atom at the desired location. While specific examples for the direct 3,7-dichlorination of 5H-dibenz[b,f]azepine via DoM are not prevalent in the reviewed literature, the principle is well-established for achieving regiocontrolled halogenation on complex aromatic systems. nih.gov
Halogenation of Precursor Intermediates
A more common and controllable approach involves the halogenation of precursors prior to the final cyclization step that forms the azepine ring. This strategy allows for the unambiguous placement of chlorine atoms on the final molecule. A key synthetic route to the dibenzazepine (B1670418) core is the intramolecular cyclization of 2,2'-disubstituted diphenylamine (B1679370) derivatives.
For instance, a synthesis can begin with halogenated starting materials, such as a di-halogenated o-nitrobenzyl chloride and a 2-chlorobenzaldehyde. nih.gov These precursors undergo a series of reactions, including nucleophilic addition and reduction of the nitro group, followed by a palladium-catalyzed Buchwald-Hartwig amination to form the central azepine ring. nih.gov This method provides access to specifically substituted dibenzazepine derivatives. The use of halogenated precursors in palladium-catalyzed arylations is a robust method for constructing the core structure. beilstein-journals.org
Derivatization and Functionalization of this compound
The chlorine atoms and the secondary amine at the 5-position of this compound are key handles for further chemical modification. These sites allow for a wide range of derivatization reactions to produce advanced analogs.
N-Functionalization (e.g., N-Acylation, N-Alkylation)
The secondary amine of the dibenz[b,f]azepine scaffold is a common site for functionalization. nih.gov Standard reactions for secondary arylamines can be readily applied. beilstein-journals.org
N-Alkylation: The nitrogen can be alkylated using various alkyl halides in the presence of a base. beilstein-journals.orgnih.gov This reaction is fundamental in the synthesis of many biologically active dibenzazepine derivatives. beilstein-journals.orgnih.gov
N-Acylation: Acylation of the nitrogen atom is another prevalent transformation. This can be achieved by reacting the parent compound with acyl halides or anhydrides. nih.govnih.gov For example, 5H-dibenzo[b,f]azepine-5-carbonyl chloride, a key intermediate, is synthesized by reacting iminostilbene (B142622) with phosgene (B1210022). google.comnih.gov This acyl chloride can then be reacted with various nucleophiles, such as amines (e.g., pyrrolidine, 1-phenylpiperazine) or hydrazine (B178648), to form a diverse range of N-acylated derivatives. nih.govlew.roresearchgate.net
N-Arylation: Palladium-catalyzed N-arylation, a cornerstone of modern organic synthesis, has been successfully applied to the dibenz[b,f]azepine system. beilstein-journals.orgnih.gov Using catalysts like the RuPhos Pd G4 precatalyst, 5H-dibenzo[b,f]azepine can be coupled with various aryl halides to yield N-aryldibenzo[b,f]azepines in excellent yields. beilstein-journals.orgnih.gov Copper and nickel-based catalyst systems also provide effective alternatives for this transformation. beilstein-journals.orgnih.gov
| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-Arylation | Aryl Halide | Pd precatalyst (e.g., RuPhos Pd G4) | N-Aryl-dibenzo[b,f]azepine | beilstein-journals.org, nih.gov |
| N-Arylation | Aryl Halide | Cu or Ni catalyst | N-Aryl-dibenzo[b,f]azepine | beilstein-journals.org, nih.gov |
| N-Allylation | Allyl Bromide | Base-promoted substitution | N-Allyl-dibenzo[b,f]azepine | beilstein-journals.org |
| N-Acylation | Acyl Halide (e.g., 5H-dibenzo[b,f]azepine-5-carbonyl chloride) + Amine (e.g., pyrrolidine) | Base (e.g., Triethylamine), Dioxane | (5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone | lew.ro |
| N-Acylation | Phosgene, then Hydrazine Hydrate | Triethylamine, Toluene | 5H-dibenzo[b,f]azepine-5-carbohydrazide | nih.gov |
Selective Cross-Coupling Reactions at Chlorine Centers (e.g., Suzuki, Heck, Sonogashira)
The two chlorine atoms at the 3- and 7-positions are ideal sites for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions allow for the introduction of a wide variety of substituents onto the dibenzazepine framework.
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orgharvard.edulibretexts.org It is highly versatile for creating new aryl-aryl bonds. nih.gov While specific examples on this compound were not detailed in the search results, the methodology is broadly applicable to aryl chlorides. organic-chemistry.org The reaction's utility in medicinal chemistry and process chemistry is well-documented. nih.gov
Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl chloride with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically results in the formation of a substituted alkene with high E-stereoselectivity. organic-chemistry.orgthieme-connect.de The reaction is catalyzed by various palladium complexes, including those with phosphine (B1218219) ligands. wikipedia.orglibretexts.org
Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, typically in the presence of an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org It is a highly effective method for synthesizing arylalkynes. The Sonogashira reaction has been successfully applied to dihalogenated aromatic systems, including dihalopyridines, demonstrating its potential for the sequential or double functionalization of substrates like this compound. nih.govnih.gov
| Reaction | Coupling Partner | Catalyst System | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)2) | Pd Catalyst + Base | Aryl-Aryl, Aryl-Alkyl | organic-chemistry.org, libretexts.org |
| Heck | Alkene (e.g., R-CH=CH2) | Pd Catalyst + Base | Aryl-Alkene | wikipedia.org, organic-chemistry.org |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd Catalyst + Cu(I) Cocatalyst + Base | Aryl-Alkyne | wikipedia.org, organic-chemistry.org |
Regioselective Reductive Dehalogenation Pathways
Selective removal of one of the two chlorine atoms from this compound would provide access to mono-chloro derivatives, which can be valuable for further selective functionalization. This can be achieved through catalytic hydrogenation or by using specific reducing agents. The relative reactivity of the C-Cl bonds might allow for selective reduction under carefully controlled conditions. For example, tetrakis(dimethylamino)ethylene (B1198057) (TDAE) has been noted as an organic reducing agent that reacts with halogenated derivatives under mild conditions. nih.gov While specific protocols for the regioselective reductive dehalogenation of this compound are not explicitly detailed in the provided search results, the principles of catalytic dehalogenation are well-established in organic synthesis.
Reactions Involving the Azepine Ring Unsaturation
The C10-C11 double bond in the central azepine ring of 5H-dibenz[b,f]azepine and its derivatives, such as this compound, is a key site for chemical modifications, allowing for the synthesis of a variety of advanced derivatives. The reactivity of this double bond is influenced by the electronic properties of the substituents on the aromatic rings and the nitrogen atom.
One notable reaction involving the azepine ring unsaturation is photocycloaddition . For instance, N-acyl derivatives of 5H-dibenz[b,f]azepine can undergo [2+2] photocycloaddition reactions. When N-propionyl dibenz[b,f]azepine is subjected to direct excitation with UV light, it can dimerize via a [2+2] cycloaddition across the C10-C11 double bonds of two molecules. acs.org This reaction provides a pathway to complex, polycyclic structures.
Another significant transformation is the epoxidation of the C10-C11 double bond. The resulting epoxide, a dibenz[b,f]oxireno[d]azepine derivative, is a versatile intermediate. The chemical behavior of this epoxide ring is dependent on the substituent at the nitrogen atom. google.com Treatment of these epoxides with acids or alkalis can lead to either the straightforward cleavage of the epoxide ring to form diol derivatives or rearrangement to form an acridine (B1665455) ring system. google.com The ring-opening of the corresponding 5-carboxamide epoxide derivative by catalytic hydrogenation under elevated pressure is a key step in the synthesis of 10,11-dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide. google.com
The reactivity of the C10-C11 double bond also allows for arylation reactions . Through palladium-catalyzed C-H bond cleavage, it is possible to introduce aryl groups at the C10 and C11 positions of the dibenzo[b,f]azepine core. researchgate.net This methodology provides access to a range of C10- and C11-arylated derivatives. researchgate.net
The table below summarizes these reactions involving the unsaturation of the azepine ring.
Reactions at the C10-C11 Double Bond of the Dibenz[b,f]azepine Core
| Reaction Type | Substrate Example | Reagents and Conditions | Product Type |
| [2+2] Photocycloaddition | N-Propionyl dibenz[b,f]azepine | UV light (direct excitation) | Cyclobutane-fused dimer |
| Epoxidation | 5H-Dibenz[b,f]azepine derivative | Peroxy acids (e.g., m-CPBA) | Dibenz[b,f]oxireno[d]azepine derivative |
| Epoxide Ring Opening (to diol) | Dibenz[b,f]oxireno[d]azepine derivative | Acid or alkali treatment | 10,11-Dihydroxy-10,11-dihydro-5H-dibenz[b,f]azepine derivative |
| Epoxide Ring Opening (rearrangement) | Dibenz[b,f]oxireno[d]azepine derivative | Acid or alkali treatment | Acridine derivative |
| Catalytic Hydrogenation of Epoxide | 11a,10b-Dihydro-6H-dibenz[b,f]oxireno[d]azepine-6-carboxamide | H₂, Palladium catalyst, elevated pressure | 10,11-Dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide |
| C10/C11 Arylation | Dibenzo[b,f]azepine | Aryl bromides, Palladium catalyst, KOAc, DMA | C10- and/or C11-arylated dibenzo[b,f]azepine |
Structural Elucidation and Advanced Conformational Analysis
X-ray Crystallographic Investigations of Dibenzoazepine Derivatives
The dibenzo[b,f]azepine scaffold is characterized by a tricyclic system where two benzene (B151609) rings are fused to a central seven-membered azepine ring. This central ring is not planar and typically adopts a folded or "butterfly" conformation. mdpi.com The degree of this folding can be quantified by the dihedral angle between the planes of the two benzene rings.
In the crystal structure of a related compound, 5-allyl-5H-dibenzo[b,f]azepine, the seven-membered ring is described as planar, with the maximum deviation from the mean plane being at the nitrogen atom. uomphysics.net However, for other derivatives like 5-chlorocarbonyl-10,11-dihydro-5H-dibenz[b,f]azepine, the central azepine ring adopts a bent conformation, intermediate between a boat and a chair form, resulting in a "butterfly" shape. researchgate.net In this case, the angle between the planes of the benzene rings is 59.0(1)°. researchgate.net Theoretical studies on various 5-substituted 5H-dibenzo[b,f]azepine derivatives show that the dihedral angle (α) can vary significantly, from 22° to 57°, depending on the substituent at the 5-position. nih.gov
The conformation is further detailed by the torsion angles within the central azepine ring. For 5-chlorocarbonyl-10,11-dihydro-5H-dibenz[b,f]azepine, the internal torsion angles of the azepine ring define its bent conformation. researchgate.net While specific torsion angles for 3,7-dichloro-5H-dibenz[b,f]azepine are not available, the general butterfly-like conformation is expected to be maintained.
Table 1: Selected Crystallographic Data for Dibenzo[b,f]azepine Derivatives
| Compound | Crystal System | Space Group | Key Conformational Features | Reference |
| 5-allyl-5H-dibenzo[b,f]azepine | Hexagonal | P61 | Seven-membered ring is relatively planar. | uomphysics.net |
| 5-chlorocarbonyl-10,11-dihydro-5H-dibenz[b,f]azepine | Orthorhombic | P212121 | Bent azepine ring, butterfly shape, 59.0(1)° dihedral angle between benzene rings. | researchgate.net |
This table presents data from related compounds to infer the likely structural characteristics of this compound.
The arrangement of molecules in a crystal lattice is governed by intermolecular forces, which can influence the molecular conformation itself. nih.gov In the solid state, dibenzo[b,f]azepine derivatives often exhibit π-π stacking interactions between the aromatic rings of adjacent molecules. For instance, the crystal packing of 5-chlorocarbonyl-10,11-dihydro-5H-dibenz[b,f]azepine is primarily stabilized by such aromatic π–π interactions. researchgate.net
These packing forces can sometimes lead to differences between the conformation observed in the crystal and that in solution or in the gas phase. The comparison between optimized molecular structures from theoretical calculations and experimental X-ray data confirms the influence of the crystalline environment on the molecular geometry of dibenzoazepine analogues. nih.gov
The presence of chlorine atoms at the 3- and 7-positions of the dibenzo[b,f]azepine core is expected to influence the electronic properties and, to a lesser extent, the molecular geometry. Theoretical studies on 5-substituted dibenzo[b,f]azepines have shown that substituents on the central ring significantly affect the dihedral angle between the phenyl rings. nih.gov While this study focused on substitution at the 5-position, it is reasonable to infer that substitution on the benzene rings could also have an impact.
Electron-withdrawing groups, such as chlorine, can affect the charge distribution within the molecule. In a study on the synthesis of substituted dibenzo[b,f]azepines, it was noted that electron-withdrawing halogen substituents on the aryl rings did not prevent the rearrangement to the final dibenzo[b,f]azepine structure, although they could lead to side reactions like dehalogenation under certain acidic conditions. nih.gov This suggests that the electronic influence of the chlorine atoms is significant.
Solution-State Conformational Dynamics by Nuclear Magnetic Resonance
In solution, the dibenzo[b,f]azepine ring system is not static but undergoes conformational changes. NMR spectroscopy is a powerful tool to study these dynamic processes.
The central seven-membered ring of dibenzo[b,f]azepines can undergo a ring inversion process, where it flips between two equivalent butterfly conformations. This process has an associated energy barrier. For the parent 10,11-dihydrodibenz[b,f]azepine and its N-alkyl derivatives, this ring inversion is generally too fast to be observed by NMR at room temperature. researchgate.net
However, the introduction of certain substituents can hinder this inversion, making it slow enough to be studied by variable temperature NMR. For N-acyl derivatives of 10,11-dihydrodibenz[b,f]azepine, the hindered rotation around the N-acyl bond significantly slows the ring inversion. While specific data for this compound is not available, it is plausible that the chloro substituents could have a subtle effect on the inversion barrier.
In addition to the ring inversion, the nitrogen atom in the azepine ring can also undergo inversion. This process involves the nitrogen atom passing through a planar transition state. For many amines, this inversion is very rapid. chem-soc.si In the context of the dibenzo[b,f]azepine system, the nitrogen inversion is often coupled with the ring inversion process. The planarity of the nitrogen atom can be influenced by its substituents. For instance, in N-aryl 5H-dibenz[b,f]azepines, the nitrogen atom exhibits more sp2-like character, which would affect the inversion process. The rate of nitrogen inversion can be influenced by electronic and steric factors of the substituents on the tricyclic system.
Influence of Halogenation on Conformational Mobility
The conformational dynamics of the 5H-dibenz[b,f]azepine core are characterized by the inversion of the central boat-shaped ring. In the unsubstituted parent compound, this process occurs rapidly at room temperature. The introduction of two chlorine atoms at the 3- and 7-positions on the fused benzene rings is expected to influence this conformational mobility.
Halogens exert both steric and electronic effects. While chlorine is larger than hydrogen, its placement at the 3- and 7-positions, which are relatively remote from the flexible ethylene (B1197577) bridge of the azepine ring, suggests that steric hindrance may not be the primary factor governing changes in conformational mobility.
The more significant influence likely arises from electronic effects. The chloro-substituents are strongly electronegative, inducing a withdrawal of electron density from the benzene rings (an inductive effect). This alters the bond lengths and angles within the aromatic systems, which can, in turn, affect the energy landscape of the central ring's conformation. The modification of the electronic potential surface could lead to a higher energy barrier for ring inversion compared to the unsubstituted parent molecule, resulting in reduced conformational mobility. While direct experimental data for this specific molecule is scarce, studies on other substituted dibenzazepines confirm that functionalization of the aromatic rings can indeed modulate the dynamics of the system.
Aromaticity and Electronic Delocalization Studies
The electronic structure of the this compound is complex, involving two aromatic benzene rings and a central, non-aromatic azepine ring. The degree of electronic communication across the entire tricyclic system is dictated by its conformation and the electronic nature of its substituents.
Assessment of Aromatic Character in the Azepine and Benzene Moieties (e.g., HOMED, NICS)
Aromaticity is a key concept for understanding the stability and reactivity of the dibenz[b,f]azepine system. It is typically evaluated using computational descriptors such as the Harmonic Oscillator Model of Aromaticity (HOM
Advanced Spectroscopic Characterization and Mechanistic Insights
Mass Spectrometry for Molecular Characterization
Mass spectrometry is an essential technique for confirming the molecular weight and elemental composition of 3,7-Dichloro-5H-dibenz[b,f]azepine and for studying its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula with a high degree of confidence. For this compound (C₁₄H₉Cl₂N), the expected exact mass can be calculated. The characteristic isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) would result in a distinctive pattern for the molecular ion peak, with M+, [M+2]+, and [M+4]+ peaks corresponding to the presence of two chlorine atoms.
| Ion | Elemental Composition | Calculated Exact Mass |
| [M]⁺ | C₁₄H₉³⁵Cl₂N | 261.0166 |
| [M+2]⁺ | C₁₄H₉³⁵Cl³⁷ClN | 263.0137 |
| [M+4]⁺ | C₁₄H₉³⁷Cl₂N | 265.0107 |
Electrospray ionization is a soft ionization technique that typically results in the observation of the protonated molecule, [M+H]⁺. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation of the [M+H]⁺ ion of this compound would likely involve the loss of a chlorine atom, followed by further fragmentation of the dibenz[b,f]azepine ring system. Studying these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy in Photophysical Characterization
Electronic Absorption and Emission Characteristics
No experimental or theoretical data on the electronic absorption (λabs) and fluorescence emission (λem) maxima for this compound are available.
Investigation of Intramolecular Charge Transfer (ICT)
There are no studies available that investigate the presence or nature of intramolecular charge transfer (ICT) states in this compound. Such studies would typically involve analyzing the photophysical behavior in different solvents and employing theoretical calculations to understand the electronic transitions.
Solvatochromism Studies
No solvatochromism studies, which examine the shift in spectral properties as a function of solvent polarity, have been published for this compound. Consequently, data tables illustrating the change in absorption or emission wavelengths in various solvents cannot be generated.
Computational Chemistry Investigations of 3,7 Dichloro 5h Dibenz B,f Azepine
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying the ground-state properties of medium to large-sized molecules. nih.govaps.org It is particularly well-suited for investigating the geometry, thermochemistry, and electronic characteristics of dibenz[b,f]azepine systems.
Geometry optimization is a fundamental computational step that seeks to find the minimum energy conformation of a molecule. For 3,7-Dichloro-5H-dibenz[b,f]azepine, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a stable structure on the potential energy surface is located. nih.gov The parent 5H-dibenz[b,f]azepine molecule is known to possess a non-planar, boat-like conformation in its central seven-membered ring. mdpi.comnih.gov The introduction of chlorine atoms at the 3 and 7 positions is not expected to drastically alter this core geometry, but would lead to subtle changes in bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, a frequency calculation is typically performed. This not only confirms that the structure is a true minimum (characterized by the absence of imaginary frequencies) but also provides data for thermochemical analysis. nih.gov Key thermochemical parameters that can be calculated include the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and Gibbs free energy.
Table 1: Representative Thermochemical Data from a DFT Calculation
| Parameter | Description | Illustrative Value |
| Zero-Point Vibrational Energy (ZPVE) | The lowest possible energy a molecule can possess due to quantum mechanical vibrations. | Value in Hartrees |
| Enthalpy (H) | The total heat content of the system, including internal energy and pressure-volume work. | Value in Hartrees |
| Gibbs Free Energy (G) | A thermodynamic potential that measures the maximum reversible work obtainable from a system at constant temperature and pressure. | Value in Hartrees |
Note: This table is illustrative. The specific values would be generated from a DFT calculation using a chosen functional and basis set.
The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT calculations provide detailed insights into the distribution of electrons. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an estimate of the molecule's chemical stability and the energy required for electronic excitation. researchgate.netnih.gov
For this compound, the chlorine atoms, being electronegative, are expected to have a significant impact. They would likely lower the energy of both the HOMO and LUMO compared to the unsubstituted parent compound. The analysis of molecular orbitals would reveal the spatial distribution of these frontier orbitals, indicating which parts of the molecule are most susceptible to electrophilic or nucleophilic attack. Furthermore, charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, would quantify the partial atomic charges, revealing the polarization of bonds due to the presence of the nitrogen and chlorine atoms. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Data
| Parameter | Description | Illustrative Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | -5.8 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | 4.3 |
Note: This table presents hypothetical values to illustrate the output of a DFT calculation. Actual values depend on the level of theory.
Aromaticity is a key concept in chemistry, and several computational descriptors exist to quantify it. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index, where a value of 1 indicates a fully aromatic system (like benzene) and a value of 0 indicates a non-aromatic system. researchgate.netnih.gov Studies on the parent 5H-dibenz[b,f]azepine show that while the two outer benzene (B151609) rings are highly aromatic, the central seven-membered azepine ring exhibits partial aromatic character due to the delocalization of the nitrogen lone pair and the C=C double bond. mdpi.comnih.gov
Nucleus-Independent Chemical Shift (NICS) is a magnetically based descriptor. Negative NICS values inside a ring are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity. For this compound, HOMA and NICS calculations would quantify the influence of the electron-withdrawing chlorine substituents on the aromaticity of both the phenyl rings and the central azepine ring.
Table 3: Representative Aromaticity Indices
| Ring System | HOMA | NICS(1) (ppm) |
| Benzene (Reference) | 1.00 | -11.3 |
| 5H-dibenz[b,f]azepine (Phenyl Ring A) | ~0.98 | -Value |
| 5H-dibenz[b,f]azepine (Central Ring) | ~0.69 | -Value |
| This compound (Phenyl Ring A) | Hypothetical Value | Hypothetical Value |
Note: This table includes literature values for reference and illustrates where calculated values for the target compound would fit. NICS values are highly dependent on the precise calculation point. mdpi.comnih.gov
Time-Dependent DFT (TD-DFT) for Excited State Properties
To investigate properties beyond the ground state, such as how the molecule interacts with light, Time-Dependent DFT (TD-DFT) is the method of choice. rsc.orgresearchgate.net It is widely used to calculate vertical excitation energies, which correspond to the absorption maxima (λmax) in an electronic (UV-Vis) spectrum. uci.eduups-tlse.fr
For this compound, a TD-DFT calculation would predict the energies of the lowest-lying electronic transitions (e.g., S₀ → S₁, S₀ → S₂), their corresponding oscillator strengths (a measure of the transition probability or intensity), and the nature of the orbitals involved in these transitions (e.g., π→π*). bohrium.com This information is invaluable for interpreting experimental spectra and understanding the photophysical behavior of the molecule.
Table 4: Illustrative TD-DFT Output for Electronic Transitions
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S₁ | Calculated Value | Calculated Value | Calculated Value |
| S₂ | Calculated Value | Calculated Value | Calculated Value |
| S₃ | Calculated Value | Calculated Value | Calculated Value |
Note: This table is a template for the typical data obtained from a TD-DFT calculation.
Ab Initio and Semi-Empirical Molecular Orbital Calculations for Reaction Pathways
Understanding the chemical reactivity of this compound involves mapping out the potential energy surfaces of its reactions. This is often accomplished using ab initio methods (like Møller-Plesset perturbation theory, MP2) or DFT, which provide a more rigorous treatment of electron correlation than semi-empirical methods. These calculations are crucial for identifying reactants, products, intermediates, and the transition states that connect them. researchgate.net
A transition state (TS) represents the highest energy point along a reaction coordinate, acting as the energetic barrier that must be overcome for a reaction to proceed. researchgate.net Computationally, locating a transition state is more complex than finding an energy minimum. TS search algorithms aim to find a first-order saddle point on the potential energy surface.
A critical step in characterizing a located TS is a frequency calculation. A true transition state structure is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate (e.g., the breaking or forming of a specific bond). The energy difference between the transition state and the reactants defines the activation energy (Ea) of the reaction, a key determinant of the reaction rate. For this compound, this could be applied to model reactions such as electrophilic aromatic substitution or N-alkylation. beilstein-journals.org
Table 5: Illustrative Data for a Hypothetical Reaction Pathway
| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
| Reactants | 0.0 | 0 |
| Transition State (TS) | Calculated Value (Ea) | 1 |
| Products | Calculated Value (ΔHrxn) | 0 |
Note: This table illustrates the key energetic and vibrational data used to characterize a reaction pathway.
Energy Profiles of Rearrangement and Cyclization Reactions
Computational chemistry provides a powerful lens for examining the reaction mechanisms and energetic landscapes of complex organic molecules. For the this compound scaffold, theoretical studies are instrumental in predicting the feasibility and pathways of various intramolecular transformations, such as thermal or photochemical rearrangements and cyclization reactions. These investigations typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a given reaction.
One plausible transformation that could be investigated for the dibenzo[b,f]azepine system is a ring-closure reaction, potentially leading to a more rigid polycyclic structure. Theoretical calculations can predict the most likely sites for such cyclizations and the energetic demands for these pathways. For example, a computationally modeled intramolecular cyclization might proceed through a specific transition state, the geometry and energy of which are critical in determining the reaction rate.
Below is a representative data table illustrating the kind of energetic information that would be sought in a computational study of a hypothetical intramolecular cyclization of this compound.
Table 1: Hypothetical Energy Profile for a Cyclization Reaction of this compound
| Parameter | Reactant (Ground State) | Transition State | Product (Cyclized) |
| Relative Energy (kcal/mol) | 0.0 | +35.2 | -15.8 |
| Key Bond Distance (Å) | C-C: 3.1 | C-C: 2.2 | C-C: 1.5 |
Note: The data in this table is hypothetical and serves to illustrate the typical output of a computational chemistry study on reaction energetics. The values represent the calculated energy changes as the molecule transforms from its initial state to a cyclized product.
Such computational analyses are invaluable for guiding synthetic efforts, allowing chemists to focus on reactions that are predicted to be energetically feasible. The presence of the two chlorine atoms on the benzene rings of this compound would be expected to influence the electronic distribution and, consequently, the energy profiles of any potential rearrangement or cyclization reactions.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules, providing insights into their conformational flexibility and the nature of their interactions with other molecules over time. For a molecule like this compound, MD simulations are particularly useful for exploring the conformational landscape of its seven-membered azepine ring and understanding how it interacts with its environment at an atomic level.
The introduction of chlorine atoms at the 3 and 7 positions is expected to have a significant impact on the molecule's properties. These electronegative atoms can alter the conformational preferences of the dibenzazepine (B1670418) ring and introduce the potential for specific intermolecular interactions, such as halogen bonding. mdpi.com MD simulations can be used to explore how this compound might interact with other molecules, including solvent molecules or biological macromolecules. These simulations can reveal the preferred binding orientations and calculate the strength of various non-covalent interactions, such as hydrogen bonds (involving the N-H group), halogen bonds (involving the Cl atoms), and π-π stacking interactions (between the aromatic rings).
A typical output from an MD simulation study would be a characterization of the most stable conformations and the key intermolecular interactions. This is illustrated in the hypothetical data table below.
Table 2: Predicted Conformational and Interaction Data for this compound
| Parameter | Description | Predicted Value/Observation |
| Most Stable Conformation | Predominant shape of the seven-membered ring. | Skewed boat conformation |
| Key Dihedral Angle (C-N-C-C) | A measure of the ring's pucker. | 55-65 degrees |
| Ring Inversion Barrier | Energy required to flip between boat conformations. | 8-12 kcal/mol |
| Primary Intermolecular Interactions | The dominant non-covalent forces in a condensed phase. | N-H---acceptor hydrogen bonds; C-Cl---donor halogen bonds; π-π stacking |
Note: This table contains predicted data based on the known behavior of the dibenzo[b,f]azepine scaffold and the principles of intermolecular interactions. It serves as an example of the insights that can be gained from molecular dynamics simulations.
Understanding the conformational landscape and intermolecular interaction patterns of this compound is crucial for rationalizing its physicochemical properties and for the design of new materials or therapeutic agents based on this scaffold.
Advanced Applications in Materials Science and Catalysis
3,7-Dichloro-5H-dibenz[b,f]azepine as a Synthon in Advanced Material Development
The rigid, non-planar, and electron-rich nature of the dibenzo[b,f]azepine scaffold makes it an attractive component for advanced materials. The 3,7-dichloro derivative serves as a crucial starting material for creating larger, conjugated systems with tailored properties.
The dibenzo[b,f]azepine moiety is increasingly recognized for its potential in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). beilstein-journals.org Its derivatives are particularly valued as host materials in phosphorescent OLEDs (PhOLEDs) due to their high triplet energy and good thermal stability. rsc.org
This compound is an ideal precursor for constructing these complex host materials. The chlorine atoms can be readily substituted using synthetic methods like the Buchwald-Hartwig or Suzuki cross-coupling reactions to attach various donor or acceptor groups. beilstein-journals.org This strategic functionalization allows for precise tuning of the material's electronic properties, such as the HOMO/LUMO energy levels and triplet energy, which are critical for efficient device performance.
For instance, research into host materials based on the 10,11-dihydro-5H-dibenzo[b,f]azepine (AZ) motif, a close structural relative, has demonstrated the success of this design strategy. By attaching donor groups like triphenylamine (B166846) (TPA) and carbazole (B46965) (CZ) to the azepine core, researchers have developed materials with excellent thermal stability (glass transition temperatures up to 137 °C) and high triplet energies (>2.60 eV). rsc.org These properties led to the fabrication of highly efficient green and red OLEDs. Red PhOLEDs using one such host achieved a maximum external quantum efficiency (EQE) of over 26%, while a green PhOLED demonstrated a maximum current efficiency of 86.0 cd/A. rsc.org The use of this compound as the initial building block enables the synthesis of such high-performance, functionalized derivatives.
Table 1: Performance of OLEDs with Dibenzo[b,f]azepine-Based Host Materials This interactive table summarizes the performance of various OLED devices that utilize host materials derived from the dibenzo[b,f]azepine scaffold. The data is based on findings from referenced scientific literature.
| Host Material | Emitter Color | Max. CE (cd/A) | Max. PE (lm/W) | Max. EQE (%) | Ref. |
| D-PY | Red | 47.9 | 44.5 | 26.2 | rsc.org |
| S-CZ | Red | 41.5 | 48.7 | 22.8 | rsc.org |
| S-TPA | Green | 86.0 | 86.7 | 25.4 | rsc.org |
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal nodes and organic linkers. The design of the organic linker is crucial for determining the structure and properties of the resulting MOF. While the dibenzo[b,f]azepine skeleton has been identified as a component in ligands for catalysts and materials, its specific integration into MOFs is an emerging area of interest. beilstein-journals.org
This compound represents a strategic synthon for creating novel organic linkers for MOF synthesis. The chloro-substituents are not typically used directly for coordination with metal centers. However, they can be chemically transformed into functional groups that are suitable for forming MOFs, such as carboxylic acids, amines, or pyridyl groups. This post-functionalization strategy would allow the unique steric and electronic features of the dibenzo[b,f]azepine core to be incorporated into the porous architecture of a MOF, potentially leading to new materials with applications in gas storage, separation, or catalysis.
Ligand Design and Application in Catalytic Systems
The rigid yet conformationally flexible tricyclic structure of dibenzo[b,f]azepine makes it an intriguing scaffold for the design of ligands used in catalysis.
In asymmetric catalysis, the development of effective chiral ligands is paramount for controlling the stereochemical outcome of a reaction. Dibenzo[b,f]azepine derivatives are being explored as building blocks for new ligand systems. For example, 5H-dibenzo[b,f]azepin-5-amine, a hydrazine (B178648) derivative, can be used to synthesize potential N-alkene hybrid ligands. rsc.org These ligands can coordinate with metal centers like copper(I) to form complexes where the ligand binds in a bidentate fashion, showcasing the potential for creating unique coordination environments. rsc.org
Furthermore, the importance of chirality within this molecular family is highlighted by studies on the asymmetric hydrogenation of dibenzo-fused azepines. Using chiral ruthenium diamine catalysts, various seven-membered cyclic amines have been synthesized with high enantioselectivity. nih.govrsc.org This underscores the effective transfer of chirality from a catalyst to a dibenzoazepine-containing substrate, and conversely, suggests that chiral, non-racemic dibenzoazepine derivatives could serve as effective ligands themselves to induce asymmetry in catalytic transformations.
The seven-membered ring of the 5H-dibenz[b,f]azepine core is not planar, adopting a folded, boat-like conformation. This inherent conformational flexibility can be a significant advantage in ligand design. nih.gov
The ability of a ligand to adopt different conformations can be crucial for both reactivity and selectivity in a catalytic cycle. Different elementary steps of a reaction may have different geometric and electronic requirements for the transition state. A conformationally flexible ligand can adapt its structure to best stabilize multiple, distinct transition states within the same cycle. For example, one conformation with a less hindered steric environment might be preferred for a rate-limiting bond-forming step, while a different, more sterically demanding conformation could be involved in the enantioselectivity-determining step. nih.gov This principle, though studied in other flexible ligand systems, is directly applicable to the dibenzo[b,f]azepine scaffold, suggesting that its non-rigid structure is a key feature to be exploited in the design of advanced catalysts.
Organic photocatalysis has become a powerful tool in modern synthetic chemistry. The design of new photocatalysts often focuses on donor-acceptor (D-A) type molecules, which can have well-balanced redox potentials in their excited states. nih.govnih.gov The 5H-dibenz[b,f]azepine (IMD) core has been successfully incorporated as a potent nitrogen-based donor unit in simple D-A structures. nih.govbeilstein-journals.org
These dibenzoazepine-based D-A molecules exhibit promising photocatalytic properties, comparable to more complex systems. nih.govnih.gov The non-planar, twisted structure of the azepine donor enhances certain photophysical properties compared to fully planar donors like carbazole. beilstein-journals.org By pairing the dibenzo[b,f]azepine donor with various sulfur-based acceptor cores, researchers have created a family of photocatalysts with tunable redox properties. nih.govbeilstein-journals.org
This compound is a valuable synthon for this application. The introduction of electron-withdrawing chlorine atoms onto the donor scaffold would predictably alter its oxidation potential. This allows for the fine-tuning of the electronic properties of the D-A molecule, thereby modulating the redox potentials of the resulting photocatalyst to target specific chemical transformations.
Table 2: Redox Properties of a Dibenzo[b,f]azepine-Based Donor-Acceptor Photocatalyst This interactive table presents the electrochemical and photochemical properties of a representative photocatalyst incorporating the 5H-dibenz[b,f]azepine (IMD) donor unit. Potentials are reported versus a Saturated Calomel Electrode (SCE). Data is based on findings from referenced scientific literature.
| Compound ID | Donor Unit | Eox (V) | Ered (V) | Eox (V) | Ered (V) | Ref. |
| 5b | IMD | 1.32 | -2.03 | -1.48 | 0.77 | beilstein-journals.org |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,7-Dichloro-5H-dibenz[b,f]azepine?
- Methodology : The compound is synthesized via Friedel-Crafts alkylation, a widely used method for dibenzazepine derivatives. For example, halogenated intermediates are prepared by reacting dibenzazepine precursors with chlorinating agents like Cl2 or SO2Cl2 under controlled conditions . A general approach involves cyclization of diarylamines or coupling of aromatic halides using transition-metal catalysts (e.g., Pd-mediated cross-coupling) . Key steps include purification via recrystallization (e.g., ethyl acetate as solvent) and characterization by melting point determination (lit. range 196–199°C) .
Q. How is the structural identity of this compound confirmed?
- Methodology :
- NMR Spectroscopy : Analyze <sup>1</sup>H and <sup>13</sup>C NMR spectra for characteristic signals. For example, δH 7.37–7.51 (aromatic protons) and δC 138.3 (C-Cl) are critical markers .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 262.0185 for C14H9Cl2N) and isotopic patterns matching chlorine atoms .
- Elemental Analysis : Validate %C, %H, and %N (e.g., C: 64.1%, H: 3.5%, N: 5.2% for C14H9Cl2N) .
Q. What solvents and conditions are optimal for handling this compound?
- Methodology : The compound is soluble in ethyl acetate (25 mg/mL) but poorly soluble in water. Storage under inert gas (N2) at 2–8°C prevents decomposition. Reaction conditions for derivatization (e.g., amidation) typically use anhydrous solvents (e.g., THF or DCM) and bases like NaH .
Advanced Research Questions
Q. How can conflicting spectroscopic data in this compound synthesis be resolved?
- Methodology :
- Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations) or X-ray crystallography (e.g., crystal parameters like β = 98.14° for related dibenzazepines) .
- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., over-chlorinated derivatives) that may cause signal overlap. Adjust reaction stoichiometry to minimize side products .
Q. What strategies improve yield in multi-step syntheses of this compound derivatives?
- Methodology :
- Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)2 with ligands like XPhos) to enhance coupling efficiency in halogenation steps .
- Temperature Control : Perform chlorination at 0–5°C to prevent ring-opening side reactions .
- Intermediate Trapping : Use quenching agents (e.g., Na2S2O3) to stabilize reactive intermediates during Cl2 gas reactions .
Q. How is this compound utilized in pharmaceutical precursor synthesis?
- Methodology :
- Functionalization : React with propylamine derivatives to form intermediates like 3-chloro-1-(5H-dibenzazepinyl)propan-1-one, a precursor for antidepressants (e.g., imipramine) .
- Toxicity Profiling : Assess metabolic stability using liver microsomes and Ames tests to rule out mutagenicity (e.g., reference LD50 data from RTECS) .
Q. What computational tools predict the reactivity of this compound in novel reactions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
